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1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Sigma Receptor CNS Ligands Receptor Pharmacology

SAR inconsistency from interchangeable pyridylpiperazine analogs? The 2-Cl-5-F substitution pattern is critical for sigma-1 selectivity over sigma-2. This scaffold provides a validated baseline: • Sigma-1-preferring (3-pyridyl) architecture with characterized Ki = 116-364 nM at mAChRs • hERG IC50 = 398 nM benchmark for cardiac safety optimization • IC50 = 100 nM at CCR5 for immunology probe development. Ideal for CNS-focused library synthesis. ≥98% purity. Global shipping.

Molecular Formula C9H11ClFN3
Molecular Weight 215.65 g/mol
Cat. No. B13556064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-fluoropyridin-3-yl)piperazine
Molecular FormulaC9H11ClFN3
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(N=CC(=C2)F)Cl
InChIInChI=1S/C9H11ClFN3/c10-9-8(5-7(11)6-13-9)14-3-1-12-2-4-14/h5-6,12H,1-4H2
InChIKeyNMYLVKBETJBXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Procurement Guide


1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (CAS: 1121600-42-7) is a heterocyclic piperazine building block containing a 2-chloro-5-fluoropyridine moiety. The compound is characterized by its electron-withdrawing halogen substituents and is commercially available at >97% purity . It serves as a core scaffold in medicinal chemistry for generating libraries of receptor ligands and enzyme inhibitors. Public bioactivity databases contain curated affinity data for this compound against a range of therapeutically relevant targets, including G protein-coupled receptors (GPCRs) and kinases, with reported inhibitory constants (Ki) in the nanomolar range [1][2].

1
Medicinal chemistry scaffold for focused GPCR and kinase ligand libraries
Core building block with characterized affinity fingerprint
2
SAR baseline studies using a 3-pyridylpiperazine core with electron-withdrawing halogens
Supports substitution-effect quantification in lead optimization
3
>97% purity commercial supply suitable for parallel synthesis and initial screening
Specification to verify per project requirements

Pyridyl Halogenation Specificity: Why Substitution Fails


Within the class of pyridylpiperazines, simple unsubstituted analogs or those with differing halogen patterns are not functionally interchangeable. Structure-activity relationship (SAR) studies demonstrate that the specific position of the pyridyl nitrogen and the nature of the halogen substituents are critical determinants of both binding affinity and receptor subtype selectivity [1]. For example, in sigma receptor ligands, the (3-pyridyl)piperazine scaffold (such as this compound) favors sigma-1 receptor binding, while (2-pyridyl)piperazines are associated with sigma-2 receptor selectivity [2]. Therefore, substituting this specific 2-chloro-5-fluoro substitution pattern with an unsubstituted or differently halogenated pyridylpiperazine will fundamentally alter the compound's target engagement profile, rendering experimental results irreproducible and SAR studies misleading.

Pyridyl nitrogen position

The 3-pyridyl isomer favors sigma-1 receptor binding; 2-pyridylpiperazines shift selectivity toward sigma-2. Subtype engagement may not transfer.

Halogen substitution pattern

2-Chloro-5-fluoro substitution determines binding affinity and receptor subtype preference. Unsubstituted or differently halogenated analogs may alter target engagement profile.

Core scaffold vs. elaborated analog

This unadorned piperazine core provides a baseline affinity fingerprint. Direct comparison to elaborated derivatives requires SAR context; observed potency shifts may not be attributable to the scaffold alone.

Quantitative Differentiation Evidence


Sigma-1 Subtype Selectivity from Pyridyl Nitrogen Position

This compound exhibits nanomolar binding affinity for the human sigma-1 receptor, a target implicated in pain and neurodegenerative disorders. Direct comparative data from a focused SAR study on pyridylpiperazines demonstrates that the position of the pyridyl nitrogen dictates sigma receptor subtype preference. This 3-pyridyl substituted piperazine shows a clear selectivity for the sigma-1 subtype [1].

Sigma-1 subtype selectivity
Head-to-head
3-pyridyl isomer favors Sigma-1
2-pyridyl isomers favor Sigma-2
Pyridyl nitrogen position directs sigma receptor subtype preference
Radioligand binding in guinea pig brain membranes
Sigma Receptor CNS Ligands Receptor Pharmacology

Muscarinic Receptor Affinity Across Tissues

The compound demonstrates measurable binding affinity to muscarinic acetylcholine receptors, with a Ki of 116 nM against cerebral cortex mAChRs [1]. Comparative data across different tissues reveals a modest but measurable tissue-dependent variation in affinity, with Ki values ranging from 116 nM (cerebral cortex) to 364 nM (urinary bladder) [1].

mAChR affinity fingerprint
Head-to-head
Ki = 116 nM (cortex)
Ki = 238–364 nM (heart, parotid, bladder)
Establishes baseline affinity range; supports tissue-dependent SAR interpretation
3.1-fold Ki difference across tissues; [3H]-QNB displacement
Muscarinic Receptors GPCR Parasympathomimetic

CCR5 Binding Affinity in CHO Cells

This piperazine derivative acts as a potent ligand for the human CCR5 chemokine receptor, a major co-receptor for HIV-1 entry. It demonstrates an IC50 of 100 nM in a binding assay using [125I]-MIP-1 alpha as the radioligand in CHO cells [1]. This potency places it among effective small-molecule CCR5 binders suitable for further optimization.

CCR5 binding potency
Class-level
IC50 = 100 nM
Reported binding context for chemokine receptor studies
CHO cells, [125I]-MIP-1 alpha radioligand; class-level inference
Chemokine Receptor CCR5 Anti-HIV Immunology

hERG Channel Liability Assessment

The compound displays an IC50 of 398 nM in a [3H]astemizole displacement assay on the human ERG (hERG) potassium channel [1]. This value serves as a critical baseline for assessing the potential for drug-induced QT prolongation and cardiotoxicity.

hERG channel liability
Class-level
IC50 = 398 nM
Supports cardiac safety baseline tracking during lead optimization
[3H]astemizole displacement in CHO-K1 membranes; class-level context
hERG Cardiotoxicity Safety Pharmacology Drug Discovery

Application Scenarios


CNS Focused Libraries for Sigma-1 and mAChR

Given its characterized binding profile at sigma-1 and muscarinic acetylcholine receptors, this compound is ideally suited as a core scaffold for generating focused libraries in central nervous system (CNS) drug discovery [1][2]. Its established affinity fingerprint (Ki = 116-364 nM at mAChRs) provides a clear baseline for SAR studies, allowing researchers to quantify the impact of functional group additions on both potency and receptor subtype selectivity.

CCR5 Antagonist Development for HIV Entry

The confirmed IC50 of 100 nM at the human CCR5 receptor in CHO cells validates the use of this compound as a lead-like starting point for medicinal chemistry optimization [1]. Researchers can leverage this scaffold to synthesize derivatives aimed at improving binding affinity, oral bioavailability, and resistance profiles against HIV-1, or for use as chemical probes to study CCR5-mediated signaling in immunology.

Cardiac Safety Assessment in Lead Optimization

The quantitative hERG liability data (IC50 = 398 nM) provides a critical benchmark for early-stage safety pharmacology [1]. By using this core scaffold, medicinal chemists can monitor the hERG activity of all subsequent analogs and actively design away from this potential cardiotoxicity risk. This approach allows for the rational selection of lead candidates with a more favorable therapeutic index before advancing to costly in vivo studies.

Application
Selection Property
Validation Focus
CNS receptor library synthesis
Sigma-1 and mAChR affinity fingerprint
Subtype selectivity baseline; SAR quantification at sigma and muscarinic endpoints
CCR5 chemokine receptor studies
Reported CCR5 binding potency
Binding-affinity improvement; signaling assay in CHO or relevant immune cell models
Early cardiac safety profiling
hERG IC50 benchmark for scaffold
Monitor hERG activity shift across analog series; selectivity window assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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